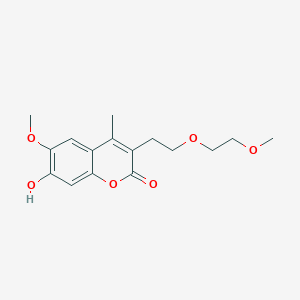
7-hydroxy-6-methoxy-3-(2-(2-methoxyethoxy)ethyl)-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-6-methoxy-3-(2-(2-methoxyethoxy)ethyl)-4-methyl-2H-chromen-2-one is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This particular compound is characterized by its extended flavonoid structure, which includes additional methoxy and ethoxy groups that may enhance its biological activity and solubility.
Preparation Methods
The synthesis of 7-hydroxy-6-methoxy-3-(2-(2-methoxyethoxy)ethyl)-4-methyl-2H-chromen-2-one typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-hydroxy-6-methoxy-4-methylcoumarin.
Etherification: The hydroxyl group at position 7 is etherified with 2-(2-methoxyethoxy)ethyl bromide under basic conditions to introduce the 2-(2-methoxyethoxy)ethyl group.
Chemical Reactions Analysis
7-hydroxy-6-methoxy-3-(2-(2-methoxyethoxy)ethyl)-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex flavonoid derivatives.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: Its potential anticancer and anti-inflammatory activities are being explored for therapeutic applications.
Mechanism of Action
The mechanism of action of 7-hydroxy-6-methoxy-3-(2-(2-methoxyethoxy)ethyl)-4-methyl-2H-chromen-2-one involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
7-hydroxy-6-methoxy-3-(2-(2-methoxyethoxy)ethyl)-4-methyl-2H-chromen-2-one can be compared with other flavonoid derivatives such as:
Quercetin: A well-known flavonoid with strong antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid with anticancer and cardioprotective effects.
Luteolin: Known for its anti-inflammatory and neuroprotective activities.
The unique structural features of this compound, such as the additional methoxy and ethoxy groups, may enhance its solubility and biological activity compared to these similar compounds.
Properties
IUPAC Name |
7-hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6/c1-10-11(4-5-21-7-6-19-2)16(18)22-14-9-13(17)15(20-3)8-12(10)14/h8-9,17H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMMJCVWNLNMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)O)CCOCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1-{4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}ethylidene)amino 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2780265.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2780268.png)
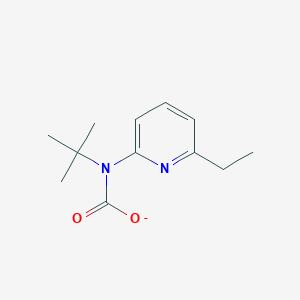
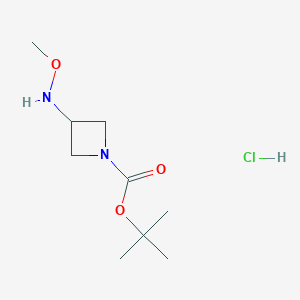
![4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2780272.png)
![Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2780274.png)
![2-{4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamido}benzamide](/img/structure/B2780275.png)
![N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2780278.png)
![2-(5-chloro-2-methylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2780279.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2780281.png)
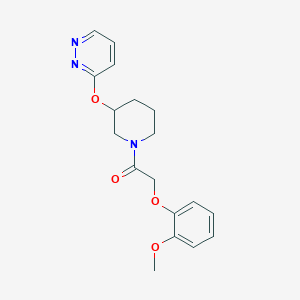
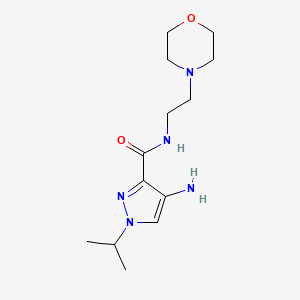
![N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B2780284.png)
![2-[2-(Dimethylamino)ethoxy]-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile](/img/structure/B2780285.png)
